ethyl 4-{[5-(4-fluorophenyl)-2-furoyl]amino}-1-piperidinecarboxylate
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Overview
Description
ethyl 4-{[5-(4-fluorophenyl)-2-furoyl]amino}-1-piperidinecarboxylate is an organic compound that belongs to the class of piperidinecarboxylic acids. This compound contains a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a carboxylate group. The presence of the 4-fluorophenyl and furan-2-carbonyl groups adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[5-(4-fluorophenyl)-2-furoyl]amino}-1-piperidinecarboxylate typically involves multiple steps. One common method involves the reaction of ethyl 4-amino-1-piperidinecarboxylate with 5-(4-fluorophenyl)furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like chloroform at a temperature range of 0-30°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{[5-(4-fluorophenyl)-2-furoyl]amino}-1-piperidinecarboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
ethyl 4-{[5-(4-fluorophenyl)-2-furoyl]amino}-1-piperidinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-{[5-(4-fluorophenyl)-2-furoyl]amino}-1-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: This compound also contains a piperidine ring and a carboxylate group but differs in the substituents attached to the ring.
Prucalopride Impurity 10: Another compound with a similar piperidine structure but different functional groups.
Uniqueness
ethyl 4-{[5-(4-fluorophenyl)-2-furoyl]amino}-1-piperidinecarboxylate is unique due to the presence of the 4-fluorophenyl and furan-2-carbonyl groups, which confer specific chemical properties and potential biological activities not found in other similar compounds.
Properties
CAS No. |
732250-96-3 |
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Molecular Formula |
C19H21FN2O4 |
Molecular Weight |
360.4g/mol |
IUPAC Name |
ethyl 4-[[5-(4-fluorophenyl)furan-2-carbonyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H21FN2O4/c1-2-25-19(24)22-11-9-15(10-12-22)21-18(23)17-8-7-16(26-17)13-3-5-14(20)6-4-13/h3-8,15H,2,9-12H2,1H3,(H,21,23) |
InChI Key |
TVPNSMIYNITVRW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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